ethyl (5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate
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Overview
Description
ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, prop-2-en-1-yloxy, and ethylphenylamino
Preparation Methods
The synthesis of ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiophene core, followed by the introduction of the various substituents through a series of reactions such as alkylation, esterification, and amination. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development.
Industry: It can be used in the production of advanced materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene core structure but differ in their substituents.
Ethylphenylamino compounds: These compounds have the ethylphenylamino group but may have different core structures
Biological Activity
Ethyl (5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C27H29N2O6S, with a molecular weight of 495.6 g/mol. It contains a thiophene core, which is significant in medicinal chemistry due to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C27H29N2O6S |
Molecular Weight | 495.6 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study by Zhang et al. (2020) demonstrated that derivatives of thiophene compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways, including the p53 pathway and caspase activation.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have reported that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may interact with various receptors, altering downstream signaling pathways essential for cell growth and apoptosis.
- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels, the compound can induce oxidative stress in target cells, leading to cell death.
Case Studies
- Study on Anticancer Activity : A study conducted on breast cancer cell lines showed that treatment with thiophene derivatives resulted in a dose-dependent decrease in cell viability, highlighting the potential of these compounds as anticancer agents.
- Antimicrobial Efficacy Testing : A series of tests against common pathogens revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .
- Inflammation Model : In vivo studies using animal models of inflammation demonstrated significant reductions in edema and inflammatory markers following administration of the compound, supporting its therapeutic potential in treating inflammatory conditions.
Properties
Molecular Formula |
C27H29NO5S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2-(4-ethylphenyl)imino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C27H29NO5S/c1-5-15-33-21-14-11-19(16-22(21)31-7-3)17-23-25(29)24(27(30)32-8-4)26(34-23)28-20-12-9-18(6-2)10-13-20/h5,9-14,16-17,29H,1,6-8,15H2,2-4H3/b23-17-,28-26? |
InChI Key |
NCHLYSJHRMQVBH-JCZIGYIGSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC(=C(C=C3)OCC=C)OCC)/S2)O)C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC(=C(C=C3)OCC=C)OCC)S2)O)C(=O)OCC |
Origin of Product |
United States |
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